Fmoc-Thr(Trt)-OH

Description

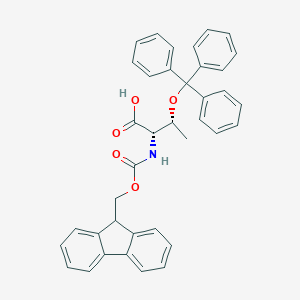

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARBLLDDSTVWSM-IJAHGLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457825 | |

| Record name | Fmoc-Thr(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133180-01-5 | |

| Record name | Fmoc-Thr(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-trityl-L-threonine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Fmoc-Thr(Trt)-OH and its role in peptide synthesis?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, its strategic role in synthesizing complex and modified peptides, and provides standardized experimental protocols for its application.

Core Concepts: Understanding this compound

This compound is a derivative of the amino acid L-threonine, which has been strategically modified for use in Fmoc-based solid-phase peptide synthesis. The molecule incorporates two key protecting groups:

-

N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group safeguards the alpha-amino group of threonine during the peptide coupling reaction. Its removal is typically achieved using a solution of piperidine in a suitable solvent, a fundamental step in the iterative process of peptide chain elongation.[1][2]

-

O-Trt (trityl) group: This acid-labile protecting group shields the hydroxyl group on the side chain of threonine. The trityl group is notably more sensitive to acid than the more common tert-butyl (tBu) group.[3][4] This feature is pivotal for advanced peptide synthesis strategies.

The strategic use of these two protecting groups with different lability profiles allows for orthogonal protection, a cornerstone of modern peptide chemistry that enables the selective deprotection of specific functional groups without affecting others.[5][6]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₈H₃₃NO₅ | [7][8] |

| Molecular Weight | 583.67 g/mol | [6][7][9] |

| CAS Number | 133180-01-5 | [7][9][8] |

| Appearance | White to off-white powder | [7][10] |

| Melting Point | 70-85 °C | [7] |

| Purity (HPLC) | ≥98.0% | [3][7] |

| Storage Temperature | -20°C to 15-25°C | [7][8] |

The Role of this compound in Peptide Synthesis

The primary role of this compound is to serve as a protected building block for the incorporation of threonine residues into a growing peptide chain during SPPS. The choice of the trityl group for side-chain protection offers several distinct advantages:

-

Enhanced Purity of Final Peptide: The trityl protecting group is more readily cleaved and scavenged during the final trifluoroacetic acid (TFA) cleavage from the resin compared to the t-butyl group.[3][4] This minimizes the formation of t-butylated side products, leading to a higher quality and purer cleaved peptide.[3]

-

Selective Side-Chain Deprotection: The high acid lability of the trityl group allows for its selective removal while the peptide is still attached to the solid support and other acid-labile protecting groups (like Boc on other amino acids) remain intact. This is typically achieved using a dilute solution of TFA (e.g., 1% in dichloromethane).[7] This selective deprotection is particularly valuable for the synthesis of peptides with post-translational modifications.

-

Synthesis of Phosphopeptides: The ability to selectively deprotect the threonine side chain on the resin makes this compound an excellent derivative for the synthesis of phosphothreonine-containing peptides.[7][11] After selective removal of the trityl group, the exposed hydroxyl group can be phosphorylated on the solid phase.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis.

Standard Coupling Protocol

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Solvents:

-

This compound

-

Peptide-resin with a free amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow this activation mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction is complete, filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Fmoc Deprotection Protocol

This protocol describes the removal of the N-α-Fmoc group to expose the amine for the next coupling cycle.

Reagents and Solvents:

-

20% Piperidine in DMF (v/v)

-

DMF

Methodology:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin-bound peptide. Agitate for 5 minutes.

-

Final Deprotection: Filter the resin and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

-

Washing: Filter the resin and wash it extensively with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved fluorenyl moiety.

Selective Side-Chain Deprotection of the Trityl Group

This protocol details the selective removal of the O-trityl group from the threonine side chain while the peptide remains attached to the resin.

Reagents and Solvents:

-

1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

-

5% Triisopropylsilane (TIS) in DCM (v/v) (as a scavenger)

-

DCM

Methodology:

-

Resin Preparation: Wash the peptide-resin with DCM to replace the DMF.

-

Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM containing 5% TIS.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. Monitor the reaction progress (typically 1-2 hours).

-

Washing: Filter the resin and wash it thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove the cleaved trityl groups and residual acid.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is involved.

Caption: The iterative cycle of solid-phase peptide synthesis using this compound.

Caption: Orthogonal deprotection strategy for this compound on a solid support.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cem.com]

- 4. This compound [cem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Fmoc-D-Thr(Trt)-OH Novabiochem 682800-84-6 [sigmaaldrich.com]

- 7. This compound Novabiochem 133180-01-5 [sigmaaldrich.com]

- 8. This compound | 133180-01-5 | BroadPharm [broadpharm.com]

- 9. peptide.com [peptide.com]

- 10. Page loading... [guidechem.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Thr(Trt)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Thr(Trt)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-L-threonine, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique protecting group strategy offers significant advantages in the synthesis of complex and modified peptides. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its application.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-threonine. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the hydroxyl group of the threonine side chain is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.

The bulky trityl group on the side chain offers steric hindrance, preventing undesirable side reactions during peptide synthesis.

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Synonyms | N-α-Fmoc-O-trityl-L-threonine[1] |

| CAS Number | 133180-01-5[1][2] |

| Molecular Formula | C₃₈H₃₃NO₅[1][2] |

| Molecular Weight | 583.67 g/mol [3] |

| Appearance | White to off-white powder[4] |

| Melting Point | 70-85 °C[5] |

| Purity (HPLC) | ≥98.0%[4] |

| Purity (TLC) | ≥98%[4] |

| Purity (Acidimetric) | ≥78.0%[4] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[4] |

| Storage Temperature | -20°C or 15-25°C (refer to supplier)[2] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the incorporation of threonine residues in Fmoc-based SPPS.[6] The use of the trityl protecting group for the threonine side chain offers several advantages over the more traditional t-butyl group.[7] The Trt group is more labile to acid, allowing for its removal under milder acidic conditions during the final cleavage from the resin. This can result in higher purity of the crude peptide by minimizing side reactions associated with prolonged exposure to strong acids.[7]

The trityl group can be selectively removed with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for selective modification of the threonine side-chain hydroxyl group while the peptide is still attached to the solid support. This feature is particularly valuable in the synthesis of phosphopeptides and other post-translationally modified peptides.

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in a standard Fmoc SPPS workflow.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

Reagents:

-

20% Piperidine in Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 5 minutes.

-

Drain the solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Amino Acid Coupling

Objective: To couple this compound (or another Fmoc-protected amino acid) to the deprotected N-terminus of the resin-bound peptide.

Reagents:

-

This compound (3-5 equivalents)

-

Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (3-5 equivalents)

-

Base, e.g., Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF

Procedure:

-

Dissolve this compound and the coupling reagent in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).

Cleavage and Final Deprotection

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the side-chain protecting groups, including the Trt group from threonine.

Reagents:

-

Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is:

-

95% TFA

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

-

Procedure:

-

Wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the incorporation of an this compound residue in a typical Fmoc SPPS cycle.

Caption: Workflow for a single coupling cycle using this compound in SPPS.

References

- 1. chempep.com [chempep.com]

- 2. This compound | 133180-01-5 | BroadPharm [broadpharm.com]

- 3. This compound, 133180-01-5, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 4. Fmoc-D-Thr(Trt)-OH Novabiochem® | 682800-84-6 [sigmaaldrich.com]

- 5. This compound Novabiochem® | 133180-01-5 [sigmaaldrich.com]

- 6. This compound - 5 g | Peptide Synthesis | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 7. This compound [cem.com]

A Technical Guide to Fmoc-Thr(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, its role and advantages in peptide synthesis, and a detailed experimental protocol for its use.

Core Data Presentation

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents during synthesis and for characterizing the compound.

| Parameter | Value | Citations |

| CAS Number | 133180-01-5 | [1][2][3][4][5] |

| Molecular Weight | 583.67 g/mol | [3][5] |

| 583.68 g/mol | [1] | |

| 583.69 g/mol | [4] | |

| 583.7 g/mol | [2] | |

| Molecular Formula | C₃₈H₃₃NO₅ | [2][3] |

| Synonyms | N-α-Fmoc-O-trityl-L-threonine | [2][3] |

The Role of Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process that relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, temporary and permanent protecting groups are employed.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile temporary protecting group for the α-amino group of the amino acid.[6] It remains intact during the coupling reaction and is selectively removed at the beginning of each synthesis cycle with a mild base, typically a solution of piperidine in DMF, to allow for the next amino acid to be coupled.[7]

-

Trt (Trityl) Group: The trityl group is an acid-labile permanent protecting group used here to mask the hydroxyl side chain of the threonine residue.[6] This prevents the side chain from participating in unwanted reactions during synthesis. The Trt group offers distinct advantages over the more traditional tert-butyl (tBu) group. It is significantly more sensitive to acid, allowing for its removal under milder acidic conditions.[8][9] This property is particularly useful for synthesizing fully protected peptide fragments and can lead to purer final products, especially in complex or long sequences.[9] The steric bulk of the trityl group can also help to disrupt peptide aggregation during synthesis.[8]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This section details a generalized protocol for the manual synthesis of a peptide on a solid support resin using this compound as one of the constituent amino acids.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagent (e.g., HBTU/HCTU)

-

Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane - TIPS)[10]

-

Cold methyl t-butyl ether

Methodology:

-

Resin Preparation (Swelling):

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF, followed by DCM, and then again with DMF.

-

Swell the resin in DMF for at least 1 hour to ensure accessibility of the reactive sites.[11]

-

-

First Amino Acid Loading (if starting with a bare resin):

-

If not using a pre-loaded resin, the first Fmoc-amino acid is coupled to the resin. This protocol assumes a pre-loaded resin for subsequent steps.

-

-

SPPS Cycle (for each amino acid):

-

a. Fmoc Deprotection:

-

b. Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound) (3 eq.), a coupling agent like HCTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.[7]

-

Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

-

(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

-

c. Repeat:

-

Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in 3a.

-

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it thoroughly.

-

Prepare the cleavage cocktail. Reagent B is particularly effective for peptides containing Trt-protected residues.[10]

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from threonine.[11]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold methyl t-butyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold ether.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process. This represents a chemical synthesis workflow.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. This compound Novabiochem 133180-01-5 [sigmaaldrich.com]

- 4. 133180-01-5 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 5. This compound | CAS#:133180-01-5 | Chemsrc [chemsrc.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. cblpatras.gr [cblpatras.gr]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

Stability and storage conditions for Fmoc-Thr(Trt)-OH

An In-depth Technical Guide to the Stability and Storage of Fmoc-Thr(Trt)-OH

Introduction

N-α-Fmoc-O-trityl-L-threonine, commonly abbreviated as this compound, is a critical building block in solid-phase peptide synthesis (SPPS). The stability and purity of this reagent are paramount to ensure the successful synthesis of high-quality peptides. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling conditions, potential degradation pathways, and detailed experimental protocols for stability assessment. This document is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Chemical Stability Profile

The stability of this compound is primarily dictated by its two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile trityl (Trt) group on the threonine side-chain hydroxyl. Understanding the lability of these groups is crucial for preventing degradation.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation. While the solid compound may be stable at room temperature for short periods, such as during shipping, long-term storage at low temperatures is essential to minimize degradation.[1][2][3]

-

Moisture: The presence of moisture can facilitate the hydrolysis of the Fmoc group.[2][4] It is imperative to store and handle the compound in a dry environment.

-

Light: The fluorenyl moiety of the Fmoc group is known to have some photosensitivity.[2][4] Exposure to light, particularly UV light, should be minimized to prevent photochemical degradation.

-

pH (in solution): The stability of this compound in solution is highly pH-dependent. The Fmoc group is rapidly cleaved under basic conditions (e.g., piperidine used in SPPS), while the Trt group is labile to acidic conditions.[2][5] Maintaining a neutral pH is crucial for stability in solution, though long-term storage in solution is generally not recommended.[1]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and ensure the long shelf-life of this compound.

Storage Conditions:

| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Stock Solutions |

| Temperature | -20°C to 2-8°C | Room Temperature | -20°C or -80°C |

| Rationale | Minimizes degradation over time.[4][6] | Acceptable for transient periods like shipping.[1][3] | Prevents degradation in solution; avoid repeated freeze-thaw cycles.[4][6] |

| Atmosphere | Tightly sealed container, preferably under inert gas (e.g., Argon, Nitrogen). | Tightly sealed container. | Store under an inert atmosphere. |

| Rationale | Prevents exposure to moisture and oxidation.[1] | Prevents moisture absorption.[4][7] | Minimizes exposure to air and moisture.[2] |

| Light | Store in the dark or in an amber vial. | Protect from direct light. | Use amber vials and protect from light. |

| Rationale | The Fmoc group is light-sensitive.[2][4] | Minimizes potential photodegradation.[2] | Prevents photochemical degradation in solution.[2] |

Handling Precautions:

-

Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator to prevent water condensation on the cold product.[1]

-

Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

When preparing solutions, use high-purity, anhydrous solvents (e.g., DMF, NMP) to prevent premature deprotection of the Fmoc group.[4]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups.

-

Base-Catalyzed Fmoc Deprotection: Exposure to basic conditions leads to the removal of the Fmoc group, yielding H-Thr(Trt)-OH. This is the intended reaction during the deprotection step in SPPS but is considered degradation if it occurs prematurely.

-

Acid-Catalyzed Trt Deprotection: Exposure to acidic conditions results in the cleavage of the O-trityl group, yielding Fmoc-Thr-OH.[5] The liberated trityl cation can also potentially alkylate other sensitive residues if present.[9]

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. benchchem.com [benchchem.com]

Solubility of Fmoc-Thr(Trt)-OH in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide production, and developing robust manufacturing processes. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining thermodynamic solubility, and provides a visual workflow to guide researchers.

Core Topic: Solubility Profile of this compound

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a bulky trityl (Trt) group. The presence of the large, hydrophobic trityl group significantly influences its solubility characteristics, generally enhancing its solubility in organic solvents compared to its unprotected or less-protected counterparts. However, like many large, protected amino acid derivatives, its solubility can be a limiting factor in achieving high concentrations required for efficient peptide coupling reactions.

The choice of solvent in SPPS is critical, with Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) being the most common choices due to their excellent solvating properties for both the growing peptide chain and the incoming protected amino acids. Other solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are also used in specific applications.

Data Presentation: Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, data from product specifications of closely related trityl-protected Fmoc-amino acids provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Compound | Concentration (Molar) | Observation | Source Citation |

| Dimethylformamide (DMF) | Fmoc-D-Gln(Trt)-OH | 0.5 M | Clearly soluble (1 mmole in 2 ml) | |

| Dimethyl Sulfoxide (DMSO) | Fmoc-Asn(Trt)-OH | 0.168 M (100 mg/mL) | Soluble with sonication | |

| N-Methyl-2-pyrrolidone (NMP) | Fmoc-Asn(Trt)-OH | - | Readily soluble in standard peptide synthesis reagents | [1][2] |

| Dichloromethane (DCM) | Fmoc-Asn(Trt)-OH | - | Generally poor solubility for Fmoc-amino acids | |

| Tetrahydrofuran (THF) | General Fmoc-amino acids | - | Reported as an excellent solvent with PEG-based resins | |

| Acetonitrile (ACN) | General Fmoc-amino acids | - | Reported as an excellent solvent with PEG-based resins |

General Observations for Trityl-Protected Fmoc-Amino Acids:

-

Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH are described as having good solubility in most organic solvents and dissolving readily in standard peptide synthesis reagents.[1][2][3][4] This suggests that this compound is also likely to exhibit good solubility in common SPPS solvents like DMF and NMP.

Experimental Protocols: Determining Thermodynamic Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, NMP, DMSO, etc., HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature environment (e.g., 25 °C) and stir vigorously using a magnetic stirrer.

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved and the solution is saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 1 hour.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of peak area (or absorbance) versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide to the Core Advantages of Trityl (Trt) Protection for Threonine

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the amino acid threonine, with its reactive hydroxyl side chain, the choice of an appropriate protecting group is critical to prevent side reactions and ensure high purity and yield of the final peptide. Among the various options, the trityl (Trt) group has emerged as a versatile and advantageous choice, particularly within the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This guide elucidates the key technical advantages of employing Trt protection for threonine, supported by comparative data, detailed experimental protocols, and workflow visualizations.

The primary distinction of the Trt group lies in its high acid lability, which sets it apart from the more robust tert-butyl (tBu) group traditionally used for hydroxyl protection.[1] This characteristic allows for selective deprotection under exceptionally mild acidic conditions, a feature that is invaluable for complex synthetic strategies involving on-resin side-chain modifications.[1][2]

Key Advantages of Trt Protection for Threonine:

-

Mild Acid Lability and Orthogonality : The trityl group is significantly more sensitive to acid than the tBu group.[1] It can be cleaved using very dilute solutions of trifluoroacetic acid (TFA) (e.g., 1% TFA in dichloromethane), conditions under which tBu ethers and other acid-labile side-chain protecting groups remain fully intact.[1][3] This orthogonality is crucial for synthetic routes that require selective on-resin modification of the threonine side chain, such as phosphorylation, glycosylation, or the attachment of labels.[2][4]

-

Enhanced Performance in Difficult Sequences : The steric bulk of the trityl group can be beneficial in preventing peptide aggregation during the synthesis of long or hydrophobic sequences.[1] In the synthesis of aggregation-prone sequences, such as those containing multiple serine or threonine residues, Trt protection has demonstrated superiority over tBu protection.[1][4] Studies have shown that with tBu-protected serine/threonine, the N-terminal Fmoc group can become difficult to remove, likely due to peptide aggregation—a problem not observed when using Trt protection.[4]

-

Compatibility with Mild Cleavage Resins : The use of Fmoc-Thr(Trt)-OH is compatible with highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin. This allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups, including Trt and tBu, intact.[2][3] The resulting fully protected peptide fragments are essential building blocks for convergent synthesis strategies, where large peptides or small proteins are assembled by ligating several pre-synthesized fragments.

-

Improved Solubility of Protected Amino Acid Derivatives : A general benefit of Trt protection, also applicable to asparagine and glutamine, is the improved solubility of the protected amino acid derivatives in common SPPS solvents like dimethylformamide (DMF).[2] This can facilitate more efficient and complete coupling reactions during peptide chain elongation.

Data Presentation

To provide a clear comparison, the following tables summarize the distinct properties and cleavage conditions for Trt and tBu protecting groups on threonine.

Table 1: Comparison of Trt and tBu Protecting Groups for Threonine Side Chain

| Characteristic | Trityl (Trt) | tert-Butyl (tBu) |

| Primary Use | Protection of Ser, Thr, Cys, Asn, Gln, His side chains[1] | Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains[1] |

| Relative Acid Lability | High; cleavable with very mild acid (e.g., 1% TFA)[1][5] | Moderate; requires strong acid (e.g., >90% TFA) for efficient removal[1] |

| Orthogonality | Orthogonal to tBu; allows for selective on-resin deprotection[1][4] | Part of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu)[1] |

Table 2: Cleavage Conditions for Side-Chain Protecting Groups

| Protecting Group | Reagent Cocktail | Time | Outcome |

| Thr(Trt) | 1-10% TFA in DCM with scavengers (e.g., TIS)[3][5] | 2 - 30 min | Selective cleavage of Trt group; tBu groups remain intact |

| Thr(tBu) | 95% TFA, 2.5% H₂O, 2.5% TIS[6] | 2 - 4 hours | Global deprotection, including tBu and other acid-labile groups |

| General Trt Cleavage | TFA/H₂O/TES/EDT (90:5:2.5:2.5)[5] | 2 hours | Global deprotection and cleavage from most resins |

TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane; TES: Triethylsilane; EDT: Ethanedithiol.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Threonine Trityl Group

This protocol describes the selective removal of the Trt group from a threonine residue on a peptide-resin, leaving tBu-based protecting groups intact.

Materials:

-

Peptide-resin containing a Thr(Trt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deprotection Solution: 1% TFA, 2.5% TIS in DCM (v/v/v)

-

Washing Solvents: DCM, Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

-

Initial Wash: Drain the DCM and wash the resin three times with fresh DCM.

-

Deprotection: Add the deprotection solution (1% TFA, 2.5% TIS in DCM) to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin at room temperature for 30 minutes.[5] To monitor the reaction, a few resin beads can be removed and treated with a drop of concentrated TFA; an immediate orange color indicates the presence of the trityl cation and successful cleavage.[7] Repeat the deprotection step if necessary.

-

Filtration: Drain the deprotection solution from the vessel.

-

Washing: Wash the resin thoroughly to remove all traces of acid and cleaved trityl groups.

-

Wash 3 times with DCM.

-

Wash 2 times with 1% Diisopropylethylamine (DIPEA) in DMF to neutralize residual acid.

-

Wash 3 times with DMF.

-

Wash 3 times with DCM.

-

-

The resin is now ready for the subsequent on-resin modification of the deprotected threonine hydroxyl group or for further peptide synthesis steps.

Protocol 2: Global Cleavage and Deprotection from Resin

This protocol outlines the final cleavage of the peptide from the solid support (e.g., Wang resin) with the simultaneous removal of all acid-labile side-chain protecting groups, including Trt and tBu.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Note: The choice of scavengers depends on the peptide sequence.[6] For peptides containing Trp, add 2.5% Ethanedithiol (EDT).

-

Cold diethyl ether

-

Centrifuge and tubes

-

Round-bottom flask

Procedure:

-

Preparation: Place the dry peptide-resin (e.g., 100 mg) in a round-bottom flask.

-

Cleavage: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.

-

Reaction: Stopper the flask and allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.

-

Filtration: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.

-

Resin Wash: Wash the resin twice with a small volume of fresh TFA, collecting the washes with the original filtrate.

-

Precipitation: Slowly add the TFA solution to a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Incubation: Keep the tube at -20°C for 30 minutes to maximize precipitation.

-

Pelleting: Centrifuge the mixture to pellet the crude peptide.

-

Washing: Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to Trt protection.

Caption: Orthogonality of Trt and tBu protecting groups in SPPS.

Caption: Workflow for selective deprotection of Thr(Trt).

References

The Strategic Application of Fmoc-Thr(Trt)-OH in the Synthesis of Complex Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those incorporating post-translational modifications or sterically hindered residues, presents a significant challenge in modern drug discovery and biochemical research. The strategic selection of protected amino acid building blocks is paramount to achieving high purity and yield. Among these, Nα-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH) has emerged as a versatile and valuable reagent. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in overcoming synthetic hurdles and enabling the creation of intricate peptide structures.

The Critical Role of the Trityl (Trt) Protecting Group

The trityl (Trt) group is a bulky, acid-labile protecting group for the hydroxyl side chain of threonine. Its primary function is to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS), such as O-acylation during coupling steps. The steric hindrance provided by the Trt group can also influence peptide conformation and aggregation on the solid support.

One of the key advantages of the Trt group over the more traditionally used tert-butyl (tBu) group is its milder cleavage condition.[1] The Trt group can be selectively removed using dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), often as low as 1%, allowing for on-resin modification of the threonine side chain.[2] This feature is particularly crucial for the synthesis of phosphopeptides and glycopeptides where further chemical transformations are required while the peptide remains anchored to the resin.[3] Furthermore, the trityl cation released during cleavage is more easily scavenged compared to the t-butyl cation, leading to higher quality crude peptides with fewer alkylated side products.[1]

Applications in Complex Peptide Synthesis

This compound is instrumental in the synthesis of a variety of complex peptides, including those with post-translational modifications and challenging sequences.

Phosphopeptide Synthesis

Phosphorylation of threonine residues is a fundamental mechanism in cellular signal transduction, and synthetic phosphopeptides are invaluable tools for studying these pathways.[4][5] While direct incorporation of pre-phosphorylated amino acids like Fmoc-Thr(PO₃H₂)-OH is possible, it presents challenges due to the unprotected phosphate group which can interfere with coupling reactions.[4][6] An alternative and effective strategy involves the use of this compound. The peptide is first assembled using the Trt-protected threonine. Subsequently, the Trt group is selectively cleaved on-resin, and the exposed hydroxyl group is then phosphorylated using a suitable phosphitylating agent. This "post-synthetic phosphorylation" approach, facilitated by the lability of the Trt group, offers a robust method for producing phosphothreonine-containing peptides.[3]

Glycopeptide Synthesis

Glycosylation is another critical post-translational modification influencing protein folding, stability, and function. The synthesis of O-linked glycopeptides, where a glycan is attached to the hydroxyl group of serine or threonine, is a complex undertaking.[7] this compound can be utilized in a similar fashion to phosphopeptide synthesis, where the glycan moiety is introduced after selective deprotection of the Trt group on the solid support. However, a more common approach involves the use of pre-formed glycosylated this compound building blocks. In this strategy, the sugar moiety is already attached to the threonine side chain, and this entire unit is incorporated during SPPS. The Trt group, in this context, may be part of the protecting group strategy for the sugar's hydroxyl groups or used on other residues within the peptide. The synthesis of MUC1 glycopeptide analogues, for instance, has been accomplished using such building blocks in Fmoc-based SPPS.[8]

Synthesis of Peptides with Steric Hindrance

The bulky nature of the Trt group can sometimes present a challenge in coupling reactions, potentially leading to incomplete acylation.[9] However, with optimized coupling protocols, this issue can be mitigated. In some cases, the use of trityl-protected amino acids has been shown to result in purer products compared to their t-Bu protected counterparts.

Quantitative Data Summary

The efficiency of peptide synthesis using this compound is dependent on various factors including the coupling reagents, reaction times, and the specific peptide sequence. The following tables summarize key quantitative data related to the performance of this compound in SPPS.

| Parameter | Value/Range | Conditions/Notes |

| Purity (HPLC) | ≥ 99.0% | Commercially available this compound.[1][10] |

| Enantiomeric Purity | ≥ 99.8% | Commercially available this compound.[1] |

| Selective Deprotection | 1% TFA in DCM | For on-resin removal of the Trt group, often with scavengers like triisopropylsilane (TIS).[2] |

| Global Deprotection | 95% TFA | Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for final peptide cleavage from the resin.[6] |

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of this compound in peptide synthesis. The following sections provide methodologies for key experimental steps.

Standard Coupling Protocol for this compound

This protocol outlines a standard procedure for coupling this compound to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, 2-chlorotrityl) in N,N-dimethylformamide (DMF) for at least 30 minutes.[11]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.[11]

-

Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU or HATU (equivalent to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent) in DMF. Allow for a brief pre-activation period of a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure complete coupling. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.[12]

On-Resin Selective Deprotection of the Trityl Group

This protocol is for the selective removal of the Trityl group from the threonine side chain while the peptide remains attached to the resin.

-

Resin Preparation: After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected. Wash the resin with dichloromethane (DCM).

-

Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM. To prevent re-attachment of the trityl cation to sensitive residues like tryptophan, include a scavenger such as 5% triisopropylsilane (TIS).[2]

-

Deprotection Reaction: Treat the resin with the deprotection cocktail for 5-10 minutes at room temperature with gentle agitation. Repeat this step 2-3 times to ensure complete removal of the Trt group.

-

Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash with a dilute solution of DIPEA in DMF, and finally with DMF to prepare for the subsequent on-resin modification (e.g., phosphorylation or glycosylation).

Global Deprotection and Cleavage

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.[6]

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The composition of the scavenger system may be adjusted based on the peptide sequence (e.g., addition of ethanedithiol (EDT) for peptides containing cysteine).[2][11]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS using this compound

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Signaling Pathway Involving Threonine Phosphorylation

Caption: A generic kinase cascade where threonine phosphorylation activates a transcription factor.

Conclusion

This compound is a cornerstone building block for the synthesis of complex peptides. Its unique properties, particularly the acid lability of the trityl group, provide synthetic chemists with the flexibility to perform on-resin modifications, such as phosphorylation, which are essential for creating peptides that mimic biological signaling molecules. While its steric bulk requires careful optimization of coupling conditions, the benefits of cleaner crude products and the potential for selective side-chain manipulation make this compound an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its chemistry and the application of robust experimental protocols are key to harnessing its full potential in advancing peptide science.

References

- 1. This compound [cem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Overview of Custom Peptide Synthesis [peptide2.com]

The Acid-Labile Nature of the Trityl Protecting Group: A Technical Guide

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the trityl (Trt) group, or triphenylmethyl group, stands out for its utility in protecting primary alcohols, and to a lesser extent, amines and thiols. Its defining characteristic is its lability under acidic conditions, a feature that allows for its selective removal in the presence of other functional groups. This guide provides an in-depth exploration of the acid-lability of the trityl protecting group, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying principles.

Core Principles of Trityl Group Lability

The acid-lability of the trityl group is fundamentally due to the remarkable stability of the triphenylmethyl carbocation (trityl cation) that is formed upon its cleavage.[1] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings. The cleavage is typically initiated by protonation of the heteroatom (e.g., oxygen in an alcohol) to which the trityl group is attached, followed by the departure of the stable trityl cation. This process can be facilitated by both Brønsted and Lewis acids.[1][2]

The reactivity of the liberated trityl cation as an electrophile necessitates the use of "cation scavengers," such as triethylsilane (TES) or triisopropylsilane (TIPS), to prevent side reactions.[1] These scavengers trap the trityl cation, shifting the equilibrium towards the deprotected product.[1]

Quantitative Analysis of Trityl Group Lability

The rate of trityl group cleavage is highly dependent on the specific acidic conditions and the substitution pattern on the phenyl rings of the trityl group itself. Electron-donating groups, such as methoxy groups, at the para position significantly increase the rate of deprotection by further stabilizing the resulting carbocation.

| Protecting Group | Relative Rate of Hydrolysis (80% Acetic Acid) | Cleavage Time (80% Acetic Acid, Room Temp) | Reference |

| Trityl (Trt) | 1 | 48 hours | [2] |

| Monomethoxytrityl (MMT) | 10 | 2 hours | [2] |

| Dimethoxytrityl (DMT) | ~100 | 15 minutes | [2] |

| Trimethoxytrityl (TMT) | ~1000 | 1 minute | [2] |

The pH of the medium also plays a critical role in the cleavage kinetics, which is particularly relevant in the context of drug delivery systems designed for acid-triggered release.

| Trityl Linker Derivative | Half-life (t1/2) at pH 5.0 (37 °C) | Half-life (t1/2) at pH 7.4 (37 °C) | Reference |

| Varied Substitution Patterns | <1.0 to 5.0 hours | 6.5 to >24 hours | [3][4] |

Experimental Protocols for Trityl Deprotection

The choice of deprotection protocol depends on the stability of the substrate and the desired selectivity.

Protocol 1: Strong Acid Deprotection with Trifluoroacetic Acid (TFA)

This method is suitable for robust substrates where other acid-labile groups are not a concern.

Materials:

-

Trityl-protected compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIPS) or Triethylsilane (TES)

-

Saturated sodium bicarbonate (NaHCO₃) solution (cold)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the trityl-protected compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.[1]

-

Add a cation scavenger, such as TIPS (1.5 to 3 equivalents), to the solution and stir.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 1-5% v/v, but can be higher depending on the substrate) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes until the starting material is consumed.[1]

-

Once the reaction is complete, carefully quench the acid by slowly adding the reaction mixture to a stirred, cold, saturated solution of NaHCO₃.[1]

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Mild Deprotection with Formic or Acetic Acid

This method is employed for substrates that are sensitive to strong acids or for the removal of more labile trityl derivatives like MMT.[1]

Materials:

-

Trityl-protected compound

-

Formic acid (80-97+%) or glacial acetic acid

-

Dioxane (optional)

-

Ethanol (optional)

-

Diethyl ether (optional)

Procedure:

-

Treat the trityl-protected compound with 80-97+% aqueous formic acid or glacial acetic acid.[1][2] For example, treat 200 mg (0.4 mmol) of the compound with 3 ml of cold formic acid (97+%) for 3 minutes.[2]

-

Monitor the reaction by TLC or LC-MS.[1]

-

To aid in removal of residual acid, the residue can be evaporated twice from dioxane, followed by evaporations from ethanol and diethyl ether.[2]

-

The insoluble triphenyl-carbinol can be removed by extraction with warm water and filtration.[2] The filtrate is then evaporated in vacuo to yield the deprotected product.[2]

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanism and a typical experimental workflow.

Caption: Mechanism of acid-catalyzed trityl deprotection.

Caption: General experimental workflow for trityl deprotection.

Conclusion

The trityl protecting group is a versatile tool in organic synthesis, prized for its reliable acid-lability. Understanding the factors that govern its cleavage, from the choice of acid to the electronic nature of the trityl group itself, is paramount for its effective application. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to strategically employ and deprotect the trityl group in the synthesis of complex molecules.

References

A Comprehensive Technical Guide to Fmoc-Thr(Trt)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We delve into its commercial availability, key quality attributes, and detailed protocols for its application, offering a valuable resource for professionals in peptide research and drug development.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid L-threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a triphenylmethyl (trityl or Trt) group. This dual protection strategy is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS). The base-labile Fmoc group provides temporary protection of the N-terminus, allowing for its selective removal at each cycle of peptide chain elongation. The acid-labile trityl group offers robust protection for the threonine side-chain, preventing undesirable side reactions during synthesis.

The trityl protecting group is particularly advantageous due to its steric bulk and acid sensitivity. Its bulkiness can help to disrupt peptide aggregation during the synthesis of long or hydrophobic sequences. Furthermore, the high acid lability of the Trt group allows for its selective removal under very mild acidic conditions, a feature that is highly valuable for on-resin side-chain modifications. This selective deprotection enables the synthesis of complex peptides, including those with post-translational modifications like phosphorylation on the threonine residue. The use of trityl-protected amino acids has been shown to result in purer peptide products compared to those synthesized using standard t-Butyl protected amino acids.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, each with specific quality grades and pricing. Below is a comparative summary of key suppliers and their product specifications. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.

| Supplier | Catalog Number (Example) | Purity (HPLC) | Enantiomeric Purity | Storage Temperature |

| Sigma-Aldrich (Novabiochem®) | 852066 | ≥98.0%[1] | ≥99.0% (a/a)[1] | 15-25°C[1] |

| CEM Corporation | - | ≥99.0%[2][3] | ≥99.8%[2][3] | - |

| BroadPharm | BP-43895 | - | - | -20°C[4] |

| Aapptec Peptides | AFT120 | - | - | - |

| P3 BioSystems | 41105 | - | - | - |

Quality Control and Potential Impurities

The purity of this compound is paramount for the successful synthesis of high-quality peptides. Impurities in the starting material can lead to the formation of deletion sequences, truncated peptides, or other side products that are difficult to separate from the desired peptide.

Potential impurities in commercially available this compound can arise from the synthesis process and include:

-

Diastereomers: Incomplete stereochemical control during synthesis can lead to the presence of diastereomeric impurities.

-

Incomplete Protection/Deprotection: Residual starting materials or byproducts from incomplete protection or deprotection steps.

-

Reagent Adducts: Side reactions with reagents used during the synthesis can lead to the formation of various adducts.

-

Acetic Acid: A common impurity that can cause permanent capping of the growing peptide chain.[5]

Reputable suppliers employ stringent quality control measures, including High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral chromatography or gas chromatography (GC)-MS for determining enantiomeric purity.[5]

Experimental Protocols

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Figure 1: General workflow for a single cycle of Fmoc-SPPS.

Detailed Protocol for Coupling of this compound

This protocol provides a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of a base such as DIPEA to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Selective Deprotection of the Trityl (Trt) Group

The high acid lability of the Trt group allows for its selective removal while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) are retained. This is particularly useful for on-resin side-chain modifications.

Materials:

-

Peptide-resin containing a Thr(Trt) residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., Triisopropylsilane (TIS) or Triethylsilane (TES))

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and drain.

-

Deprotection Cocktail: Prepare a solution of 1-5% TFA in DCM. It is highly recommended to include a scavenger such as 5% TIS or TES to prevent re-attachment of the trityl cation to other nucleophilic side chains.[6]

-

Deprotection Reaction:

-

Add the deprotection cocktail to the resin.

-

Gently agitate the mixture at room temperature. The reaction time can vary from 30 minutes to 2 hours, depending on the concentration of TFA and the specific peptide sequence.

-

It is advisable to perform a small-scale test cleavage to optimize the deprotection time.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM to remove the cleaved trityl groups and residual acid.

-

The resin is now ready for on-resin modification of the threonine side-chain hydroxyl group.

-

Figure 2: Logical workflow for the selective deprotection of the Trt group from a threonine residue on-resin.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its quality and ensure reproducible results in peptide synthesis.

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C are often recommended by suppliers.[4] Some suppliers indicate storage at 15-25°C is also acceptable.[1] Always refer to the supplier's specific recommendations.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. Its unique properties, particularly the acid-labile trityl protecting group, offer significant advantages in preventing side reactions and enabling selective on-resin modifications. By understanding the commercial landscape, adhering to stringent quality control, and employing optimized experimental protocols, researchers can effectively utilize this compound to advance their research and development in the field of peptide science.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. Among the various methodologies, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely adopted due to its mild reaction conditions and versatility.[1] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical parameters of Fmoc-SPPS, designed to be a practical resource for professionals in the field.

The Fmoc/tBu (tert-butyl) approach is an orthogonal protection strategy.[2] This means the temporary Nα-Fmoc protecting group is labile to a base, while the semi-permanent side-chain protecting groups and the resin linker are labile to acid.[3] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without affecting the side chains or the peptide-resin linkage.[2]

The Core Principles of the Fmoc-SPPS Cycle

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[4] Each cycle consists of four main steps: deprotection, washing, coupling, and another series of washes. This process is repeated until the desired peptide sequence is assembled.[5]

Resin Selection and Preparation

The synthesis begins with the selection of an appropriate solid support. The choice of resin depends on the desired C-terminal functionality of the peptide.[6]

-

Wang Resin: Used for peptides with a C-terminal carboxylic acid.[7]

-

Rink Amide Resin: Used for peptides with a C-terminal amide.[6]

-

2-Chlorotrityl Chloride (2-CTC) Resin: Suitable for producing protected peptide fragments and peptides with a C-terminal carboxylic acid under very mild cleavage conditions.[6][8]

Before the first amino acid is attached, the resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to allow for efficient diffusion of reagents.[6][7]

The Iterative Cycle of Peptide Chain Elongation

The core of Fmoc-SPPS is a series of repeated steps to add each amino acid to the peptide chain.

a) Fmoc Deprotection: The cycle begins with the removal of the Nα-Fmoc protecting group from the resin-bound amino acid or peptide. This is achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in DMF.[6][9] The deprotection mechanism is a base-catalyzed β-elimination.[2] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[2] The piperidine also acts as a scavenger for the reactive DBF intermediate.[2][10]

b) Washing: After deprotection, the resin is thoroughly washed to remove the piperidine, the DBF-piperidine adduct, and other byproducts. DMF is the most common washing solvent.[6]

c) Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain. The activation of the amino acid's carboxyl group is crucial for the efficient formation of the peptide bond.[11] This is typically achieved using a coupling reagent.[12]

d) Final Washing: A final series of washes removes excess reagents and byproducts from the coupling reaction, preparing the resin-bound peptide for the next cycle.[4]

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[13][14] A "cleavage cocktail" containing scavengers is used to quench the reactive cationic species generated during the deprotection of the side chains, thus preventing side reactions.[13]

Key Chemical Processes and Mechanisms

Fmoc Deprotection Signaling Pathway

The removal of the Fmoc group is a critical step that initiates each cycle of peptide elongation.

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Coupling Signaling Pathway

The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming amino acid.

Caption: General mechanism of peptide bond formation.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling

-

Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel.[6]

-

Add DMF (approximately 10 mL per gram of resin) to the vessel.[15]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

-

After swelling, drain the solvent.[6]

Protocol 2: First Amino Acid Loading (Example: 2-Chlorotrityl Chloride Resin)

-

Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g) for at least 30 minutes.[6]

-

Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.[15]

-

Drain the DCM from the swelled resin and add the amino acid/DIPEA solution.[15]

-

Agitate the mixture for 30 minutes to 2 hours at room temperature.[15]

-

To cap any remaining reactive sites, add methanol (approximately 0.8 mL per gram of resin) and agitate for 15-30 minutes.[15]

-

Drain the solution and wash the resin thoroughly with DMF and DCM.[3]

Protocol 3: Iterative Cycle for Peptide Elongation

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.[6] Some protocols suggest a single treatment for 7 minutes.[6]

-

Washing: Wash the resin extensively with DMF (5-6 times) to completely remove piperidine and the DBF adduct.[6]

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and a coupling reagent (e.g., HCTU, HATU) in DMF.[6][11]

-

Add a base, such as DIPEA or 2,4,6-collidine, to the activation mixture.[6]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. Reaction times may need to be extended for sterically hindered amino acids.[7]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[6]

-

Repeat this cycle for each amino acid in the sequence.

Protocol 4: Cleavage and Deprotection

-

Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[13]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed for 1.5 to 4 hours at room temperature with occasional swirling.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-